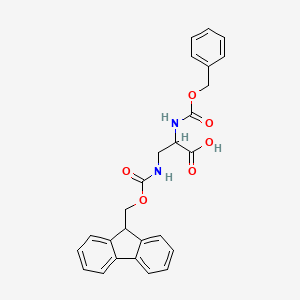![molecular formula C19H20ClNO4S B3034577 4-({[4-(4-Chlorophenoxy)phenyl]sulfanyl}methyl)-N-Hydroxytetrahydro-2h-Pyran-4-Carboxamide CAS No. 193021-88-4](/img/structure/B3034577.png)
4-({[4-(4-Chlorophenoxy)phenyl]sulfanyl}methyl)-N-Hydroxytetrahydro-2h-Pyran-4-Carboxamide
説明
The compound "4-({[4-(4-Chlorophenoxy)phenyl]sulfanyl}methyl)-N-Hydroxytetrahydro-2h-Pyran-4-Carboxamide" is a structurally complex molecule that may be related to the pyrazole and sulfonamide derivatives described in the provided papers. These derivatives are known for their potential biological activities, particularly as inhibitors of human carbonic anhydrase isoenzymes, which are important targets for various therapeutic applications including diuretics, antiepileptics, and in the treatment of glaucoma .
Synthesis Analysis
The synthesis of related compounds involves starting from specific dicarboxylic acids and then introducing various moieties through reactions such as transamidation. For instance, pyrazole-3,4-dicarboxamide derivatives bearing a sulfonamide group were synthesized from 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid, with the structures confirmed by spectroscopic methods . Another synthesis pathway involves the reaction of oxo-N-phenylbut-2-enamides with phenylhydrazine to yield pyrazole-3-carboxamides, which can further react with silver nitrate or sodium methoxide to form salts .
Molecular Structure Analysis
The molecular structure of compounds similar to the one is characterized using techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analysis. These methods help in elucidating the structure-activity relationships by confirming the presence of specific functional groups and the overall molecular framework .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the formation of pyrazole rings, introduction of sulfonamide groups, and the creation of carboxamide functionalities. These reactions are carefully controlled to yield the desired products with potential biological activities. The reactivity of these compounds can be further modified by forming salts, which may alter their solubility and bioavailability .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of chlorophenoxy, sulfonamide, and carboxamide groups can affect properties such as solubility, stability, and the ability to interact with biological targets. The inhibitory effects of these compounds on carbonic anhydrase isoenzymes are quantified by their Ki values, which range significantly, indicating diverse potencies and specificities .
科学的研究の応用
Chemical Modifications and Synthetic Applications
Xylan Derivatives for Drug Delivery
Research by Petzold-Welcke et al. (2014) on xylan derivatives, which are biopolymer ethers and esters modified for specific properties, indicates potential applications in drug delivery. Xylan esters can form nanoparticles for drug delivery, suggesting that chemical modifications similar to those in the query compound could tailor pharmaceutical carriers for targeted therapy (Petzold-Welcke et al., 2014).
Antioxidant Properties of Chromones
Yadav et al. (2014) discuss the antioxidant properties of chromones, which are related to their chemical structure, including functional groups that might be present in the query compound. This implies potential antioxidant applications for compounds with similar structures, which could be beneficial in preventing oxidative stress-related diseases (Yadav et al., 2014).
Biological Activities
Anticancer and Antimicrobial Activities
Research into chromone derivatives, as reviewed by Yadav et al. (2014), and the synthesis of heterocycles reviewed by Gomaa and Ali (2020), indicates that structurally complex compounds can exhibit significant biological activities, including anticancer and antimicrobial effects. This suggests that the query compound, with its complex structure, may have similar potential applications in developing new therapeutic agents (Gomaa & Ali, 2020).
Herbicide Sorption and Environmental Impact
Werner et al. (2012) discuss the sorption of phenoxy herbicides to soil and organic matter, highlighting the environmental fate of compounds with phenoxy groups. This suggests potential environmental science applications for the query compound, particularly in understanding its behavior and impact in natural settings (Werner et al., 2012).
特性
IUPAC Name |
4-[[4-(4-chlorophenoxy)phenyl]sulfanylmethyl]-N-hydroxyoxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4S/c20-14-1-3-15(4-2-14)25-16-5-7-17(8-6-16)26-13-19(18(22)21-23)9-11-24-12-10-19/h1-8,23H,9-13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNRYCFAWDUYAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CSC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



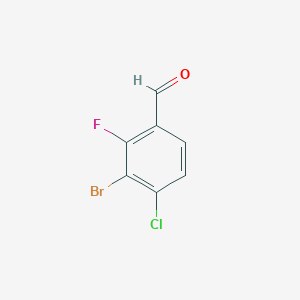
![2-Chlorooxazolo[4,5-b]pyridine monohydrochloride](/img/structure/B3034497.png)
![3-[(dimethylamino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B3034502.png)

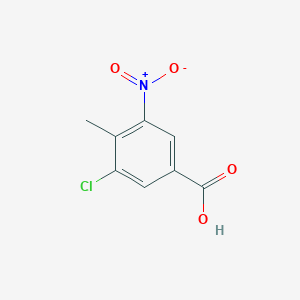
![cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate)](/img/structure/B3034506.png)

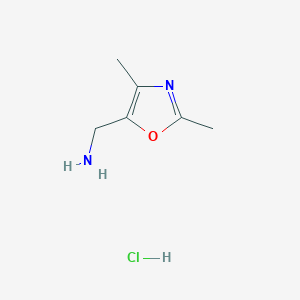
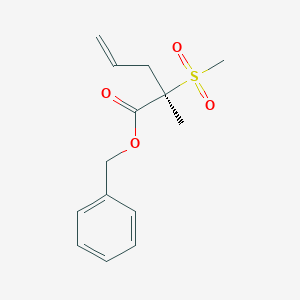
![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3034511.png)
![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopentane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3034512.png)
![6-[3-(Dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B3034514.png)

